N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-20(19,12-5-2-1-3-6-12)17-9-11(10-17)16-13-14-7-4-8-15-13/h1-8,11H,9-10H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEHTBNZZDNKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.
Introduction of Benzenesulfonyl Group: The azetidine ring is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the benzenesulfonyl group.
Attachment of Pyrimidin-2-amine: The final step involves the coupling of the benzenesulfonyl-azetidine intermediate with a pyrimidin-2-amine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: It is used in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is employed in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or agonist, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares the main compound with analogs differing in sulfonyl substituents, heterocyclic cores, or appended functional groups:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The bromothiophene (339.21 g/mol) and chlorophenyl (324.79 g/mol) analogs exhibit higher lipophilicity compared to the main compound (290.34 g/mol), which may enhance membrane permeability but reduce aqueous solubility .
- Solubility : The dihydrochloride salt (1380300-74-2) demonstrates improved solubility in polar solvents due to its ionic nature, making it advantageous for in vitro assays .
Biological Activity
N-[1-(benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines an azetidine ring with a pyrimidine moiety and a benzenesulfonyl group. This unique configuration is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O2S |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain kinases, which play crucial roles in cell signaling and proliferation.
- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inhibiting cell growth in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity against tumor cells.
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties against several bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial effects.
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored:
- Mechanism : It may reduce oxidative stress and inflammation in neuronal cells.
- In vitro Studies : Demonstrated a reduction in apoptosis markers under oxidative stress conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective: Evaluate the efficacy against breast cancer cell lines.
- Findings: Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Antimicrobial Study :
- Objective: Assess the antibacterial properties against common pathogens.
- Findings: Effective against Gram-positive bacteria with lower MIC values compared to Gram-negative bacteria.
-
Neuroprotection Research :
- Objective: Investigate protective effects on neuronal cells.
- Findings: The compound reduced markers of oxidative stress significantly when compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
